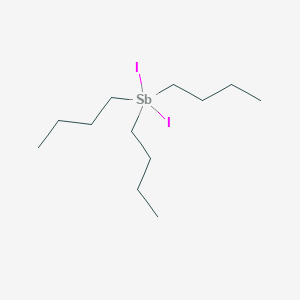

Tributyl(diiodo)-lambda~5~-stibane

Beschreibung

Tributyl(diiodo)-lambda~5~-stibane is an organoantimony compound with the general formula $(C4H9)3SbI2$. The central antimony atom is in the +5 oxidation state (denoted as $\lambda^5$), coordinated by three butyl groups and two iodide ligands. This hypervalent stibane derivative exhibits a trigonal bipyramidal geometry, where the bulky tributyl groups occupy equatorial positions, and the iodides occupy axial sites.

Eigenschaften

CAS-Nummer |

116925-96-3 |

|---|---|

Molekularformel |

C12H27I2Sb |

Molekulargewicht |

546.91 g/mol |

IUPAC-Name |

tributyl(diiodo)-λ5-stibane |

InChI |

InChI=1S/3C4H9.2HI.Sb/c3*1-3-4-2;;;/h3*1,3-4H2,2H3;2*1H;/q;;;;;+2/p-2 |

InChI-Schlüssel |

VNORPPOZZPDYCM-UHFFFAOYSA-L |

Kanonische SMILES |

CCCC[Sb](CCCC)(CCCC)(I)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tributyl(diiodo)-lambda~5~-stibane can be synthesized through the reaction of tributyltin hydride with iodine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the tributyltin hydride acting as a reducing agent to facilitate the incorporation of iodine atoms into the molecule.

Industrial Production Methods

Industrial production of tributyl(diiodo)-lambda~5~-stibane involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tributyl(diiodo)-lambda~5~-stibane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogen exchange reactions often employ reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony pentoxide, while substitution reactions can produce various halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Tributyl(diiodo)-lambda~5~-stibane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-antimony bonds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of tributyl(diiodo)-lambda~5~-stibane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can trigger various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Tributyl(diiodo)-lambda~5~-stibane belongs to a class of hypervalent antimony(V) compounds. Below is a detailed comparison with structurally related stibane derivatives:

Dichlorotriphenyl-lambda~5~-stibane (Triphenylantimony Dichloride)

- Structure : $(C6H5)3SbCl2$, with three phenyl groups and two chloride ligands.

- Key Differences: Substituents: Phenyl groups (aromatic, bulky) vs. butyl groups (aliphatic, flexible). Phenyl substituents increase steric hindrance and reduce solubility in non-polar solvents compared to butyl. Halides: Chloride ligands (harder Lewis bases) vs. iodide (softer, polarizable). Chloride-containing stibanes are generally more reactive in substitution reactions due to weaker Sb-Cl bonds compared to Sb-I bonds. Applications: Triphenyldichlorostibane is used as a catalyst in organic synthesis and as a precursor for antimony-containing polymers .

Iodo(tetramethyl)-lambda~5~-stibane

- Structure : $(CH3)4SbI$, with four methyl groups and one iodide ligand.

- Key Differences: Substituents: Methyl groups (small, electron-donating) vs. butyl (larger, electron-neutral). Halides: Single iodide ligand vs. two iodides in the target compound. The diiodo configuration may enhance Lewis acidity due to greater electron withdrawal from the antimony center. Stability: Methyl-substituted stibanes are typically less thermally stable than phenyl- or butyl-substituted analogs due to weaker Sb-C bonds .

Comparative Data Table

| Property | Tributyl(diiodo)-lambda~5~-stibane | Dichlorotriphenyl-lambda~5~-stibane | Iodo(tetramethyl)-lambda~5~-stibane |

|---|---|---|---|

| Molecular Formula | $(C4H9)3SbI2$ | $(C6H5)3SbCl2$ | $(CH3)4SbI$ |

| Oxidation State | +5 | +5 | +5 |

| Substituents | 3 butyl, 2 iodide | 3 phenyl, 2 chloride | 4 methyl, 1 iodide |

| Geometry | Trigonal bipyramidal | Trigonal bipyramidal | Trigonal bipyramidal |

| Lewis Acidity | Moderate (soft iodides) | High (hard chlorides) | Low (electron-donating methyl) |

| Applications | Potential catalysis, materials | Organic synthesis, polymers | Coordination chemistry |

| Thermal Stability | Moderate (aliphatic chains) | High (aromatic stabilization) | Low (weak Sb-C bonds) |

Research Findings and Implications

- Reactivity : The diiodo configuration in Tributyl(diiodo)-lambda~5~-stibane may facilitate unique reactivity in cross-coupling reactions, leveraging iodide’s polarizability. In contrast, dichlorotriphenyl-lambda~5~-stibane’s chlorides enable faster ligand exchange .

- Solubility: Butyl groups enhance solubility in non-polar solvents compared to phenyl-substituted analogs, making the target compound more suitable for hydrophobic reaction environments.

- Toxicity : Antimony compounds are generally toxic, but the presence of iodide may alter bioavailability compared to chloride derivatives. Further toxicological studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.